Fluorescein phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorescein phosphoramidite is a critical reagent in oligonucleotide synthesis, enabling the incorporation of fluorescein—a xanthene-derived fluorophore—into DNA or RNA strands. Its primary application lies in fluorescent labeling for techniques such as fluorescence resonance energy transfer (FRET), genotyping, fluorescence in situ hybridization (FISH), and real-time PCR . Structurally, this compound consists of a fluorescein moiety linked to a phosphoramidite group, allowing covalent attachment during solid-phase synthesis. Key variants include:

- 5'-Fluorescein Phosphoramidite (6-FAM): Attaches exclusively to the 5'-terminus of oligonucleotides, terminating synthesis due to the absence of a dimethoxytrityl (DMT) group .

- Fluorescein-dT Phosphoramidite: Incorporates fluorescein at internal thymidine (dT) residues via a DMT-protected spacer, enabling site-specific labeling without interrupting synthesis .

Commercial suppliers like Glen Research, Thermo Fisher Scientific, and AAT Bioquest provide these reagents with >95% purity, ensuring reliability in high-sensitivity applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein phosphoramidite typically involves the reaction of fluorescein with phosphoramidite reagents. One common method includes the use of 6-carboxyfluorescein, which is reacted with a phosphoramidite reagent to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using automated synthesis equipment. This allows for precise control over reaction conditions and ensures high purity and yield of the final product. The process involves multiple steps, including coupling, oxidation, and deprotection, which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Fluorescein phosphoramidite undergoes several types of chemical reactions, including:

Coupling Reactions: Used in oligonucleotide synthesis to attach the fluorescein label to the oligonucleotide chain.

Oxidation Reactions: Converts the phosphite triester intermediate to a phosphate triester.

Deprotection Reactions: Removes protecting groups to yield the final fluorescein-labeled oligonucleotide.

Common Reagents and Conditions

Coupling Reagents: Tetrazole or other activators are used to facilitate the coupling reaction.

Oxidizing Agents: Iodine or tert-butyl hydroperoxide is used for oxidation.

Deprotection Conditions: Ammonium hydroxide or methylamine is used to remove protecting groups.

Major Products

The major product formed from these reactions is the fluorescein-labeled oligonucleotide, which can be used in various molecular biology applications .

Scientific Research Applications

Key Applications

-

Fluorescent Labeling of Oligonucleotides

- Fluorescein phosphoramidite is primarily used for labeling oligonucleotides, which are short sequences of nucleic acids. This labeling facilitates the detection and quantification of nucleic acids in various assays.

- Stability : Recent studies indicate that fluorescein derivatives exhibit enhanced stability under deprotection conditions compared to traditional labels like hexachlorofluorescein (HEX) .

-

Molecular Probes in Hybridization Assays

- Oligonucleotides labeled with this compound are employed in hybridization assays to detect specific DNA or RNA sequences. The fluorescence intensity can be measured to determine the presence and quantity of target nucleic acids.

- Quenching Effects : The fluorescence can be quenched upon hybridization, which is influenced by the proximity of guanosine residues in complementary strands .

-

Real-Time PCR and Quantitative Analysis

- In quantitative polymerase chain reaction (qPCR), fluorescein-labeled probes allow for real-time monitoring of DNA amplification. The increase in fluorescence correlates with the amount of target DNA, enabling precise quantification.

- Performance Comparison : Fluorescein-based probes have been compared to other fluorescent dyes, showing competitive quantum yields and stability .

-

In Vivo Imaging

- This compound can be used to develop fluorescent probes for in vivo imaging applications. These probes can track biological processes at the cellular level, providing insights into gene expression and protein interactions.

- Nanotechnology Integration : The combination of fluorescein with nanotechnology enhances its application in imaging techniques, allowing for high-resolution visualization of cellular components .

-

Diagnostics and Therapeutics

- Fluorescently labeled oligonucleotides are utilized in diagnostic assays for detecting pathogens or genetic disorders. The ability to visualize the binding events enhances diagnostic accuracy.

- Drug Delivery Systems : Fluorescein-labeled constructs are being explored for targeted drug delivery, where the fluorescence aids in tracking the delivery process within biological systems .

Table 1: Comparison of Fluorescent Labels

| Label Type | Stability | Quantum Yield | Application Area |

|---|---|---|---|

| Fluorescein | High | Moderate | Oligonucleotide labeling |

| Hexachlorofluorescein (HEX) | Low | High | Multiplex assays |

| 5'-Fluorescein Phosphoramidite | Very High | Moderate | qPCR, diagnostics |

| 6-Carboxyfluorescein (6-FAM) | Moderate | High | Hybridization assays |

Table 2: Case Studies on this compound Applications

Mechanism of Action

The mechanism of action of fluorescein phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the attachment of the fluorescein label. The fluorescent properties of fluorescein allow for the detection and quantification of the labeled oligonucleotides in various assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Notes:

- Fluorescein-dT permits flexible internal labeling, unlike 6-FAM, which is restricted to the 5'-end .

- 6-HEX (hexachlorofluorescein) offers enhanced photostability due to chlorine atoms but requires ion-exchange purification .

- TAMRA serves as a FRET acceptor for fluorescein, enabling dual-labeled probes like TaqMan .

Spectral Properties and Compatibility

Key Findings :

- Fluorescein-dT and 6-FAM achieve high coupling efficiencies (>90%) using automated synthesizers .

- TAMRA-labeled oligos often require gel electrophoresis for purity >95% .

Stability and Application-Specific Performance

- Thermal Stability : Fluorescein derivatives degrade above 60°C, limiting use in high-temperature PCR unless stabilized by modified linkers .

- Chemical Stability : Fluorescein is sensitive to prolonged exposure to acidic conditions, whereas 6-HEX and TAMRA exhibit superior resistance .

- Probe Design : Internal fluorescein-dT labeling minimizes steric interference in DNAzyme sensors , unlike terminal 6-FAM .

Commercial Availability and Trends

Recent advancements include 6-Fluorescein Phosphoramidite (Glen Research), which replaces older FITC-derived products for improved synthesis efficiency . Suppliers like AAT Bioquest now offer HEX-dT and TET-dT phosphoramidites for expanded multiplexing capabilities .

Biological Activity

Fluorescein phosphoramidite, particularly the 5'-Fluorescein CE-Phosphoramidite (6-FAM), is a crucial reagent in molecular biology, primarily used for labeling oligonucleotides. This compound plays a significant role in various applications, including DNA sequencing, PCR, and other genetic analyses. This article presents an overview of its biological activity, including spectral properties, mechanisms of action, and case studies highlighting its applications.

This compound is derived from the single isomer 6-carboxyfluorescein and features a thiourea linkage that enhances its incorporation into oligonucleotides. The key spectral properties are as follows:

| Property | Value |

|---|---|

| CAS Number | 204697-37-0 |

| Maximal Absorbance | 496 nm |

| Maximal Emission | 525 nm |

| Quantum Yield (QY) | 0.58 |

| Extinction Coefficient (E260) | 12,000 L/mol- cm |

| Emax | 75,000 L/mol- cm |

These properties enable this compound to serve effectively in fluorescence-based assays and imaging techniques .

This compound functions by emitting fluorescence upon excitation. When incorporated into oligonucleotides, it can be used in various assays to monitor hybridization events or enzymatic activities. The incorporation of fluorescein at the 5' end of oligonucleotides allows for real-time monitoring during PCR amplification through TaqMan assays, where the fluorescent signal correlates with the amount of amplified DNA .

Applications in Molecular Biology

- DNA Sequencing : this compound is extensively used in automated DNA sequencing technologies. Its fluorescent properties facilitate the detection of nucleotide incorporation during sequencing reactions.

- PCR and Quantitative Assays : The compound is integral to TaqMan assays, where it serves as a reporter dye that emits fluorescence when the target DNA is amplified. This allows for precise quantification of gene copy numbers in various biological samples .

- Hybridization Probes : Fluorescein-labeled probes exhibit low background fluorescence and high specificity for target sequences, making them suitable for applications like real-time PCR and microarray analysis .

Case Study 1: TaqMan PCR Assays

A study demonstrated the use of this compound in TaqMan PCR assays to quantify proto-oncogenes in human tumors. The assay's sensitivity allowed researchers to detect gene amplifications associated with cancer progression accurately .

Case Study 2: Fluorescent Probes for Hybridization

Research on novel fluorogenic DNA probes incorporating this compound showed enhanced signal-to-background ratios compared to traditional probes. The study highlighted the effectiveness of these probes in detecting specific nucleic acid sequences with minimal interference from non-specific binding .

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating fluorescein phosphoramidite into oligonucleotides during automated synthesis?

this compound is typically introduced during solid-phase oligonucleotide synthesis using a DNA/RNA synthesizer. For 5′-end labeling, the phosphoramidite is coupled in the final synthesis step, followed by oxidation and deprotection with ammonium hydroxide to release the labeled oligonucleotide . For internal labeling (e.g., at thymidine residues), Fluorescein-dT phosphoramidite is used, requiring careful spacing (e.g., via Spacer-18) to minimize self-quenching . Post-synthesis purification involves reverse-phase HPLC or PAGE to ensure >95% purity .

Q. How do spectral properties vary among this compound derivatives, and how should researchers select the appropriate variant?

Key derivatives include 6-FAM (Ex/Em: 493/517 nm), TET (521/542 nm), and HEX (533/559 nm), each with distinct extinction coefficients (e.g., 83,000 cm⁻¹M⁻¹ for 6-FAM vs. 73,000 for HEX) . Selection depends on the detection system’s wavelength range and compatibility with multiplexing. For example, 6-FAM is optimal for blue-green excitation, while HEX suits green-yellow channels. Researchers must also account for spectral overlap when designing multi-probe experiments .

Advanced Research Questions

Q. How can researchers optimize fluorescein labeling efficiency while mitigating fluorescence quenching in densely labeled oligonucleotides?

Quenching occurs when fluorescein molecules are <10 Å apart. To prevent this:

- Use Spacer-18 or hexaethylene glycol linkers between fluorophores .

- Limit labeling density to one fluorescein per 10–15 nucleotides .

- Validate via fluorescence correlation spectroscopy (FCS) to measure brightness per molecule . For probes requiring high sensitivity (e.g., telomerase detection), position fluorescein at the 5′ end to maximize signal-to-noise ratios .

Q. What experimental strategies resolve contradictions in fluorescence intensity data caused by labeling position (5′ vs. 3′ vs. internal)?

** Fluorescein’s microenvironment (e.g., proximity to DNA secondary structures) impacts intensity. To address variability:

- Compare parallel syntheses of 5′- vs. 3′-labeled probes (using 3′-Fluorescein CPG supports) under identical conditions .

- Use circular dichroism (CD) or NMR to assess structural perturbations caused by labeling .

- Normalize signals using a reference dye (e.g., Cy3) in dual-labeled constructs .

Q. How can this compound be integrated into DNAzyme-based probes for metal ion detection, and what validation steps are critical?

Fluorescein is paired with a quencher (e.g., Dabcyl) in DNAzyme probes. Key steps include:

- Designing a catalytic core with optimal primer length (e.g., 18–22 nt) to balance activity and stability .

- Validating selectivity via competition assays (e.g., testing against non-target ions like Mg²⁺ or Ca²⁺) .

- Calibrating detection limits using serial dilutions of target ions, with quantification via real-time fluorescence decay analysis .

Q. Methodological Notes

- Spectral Calibration: Always measure extinction coefficients empirically using UV-Vis spectroscopy, as batch-to-batch variability in phosphoramidite purity (e.g., isomer ratios) can affect reported values .

- Deprotection Optimization: For RNA probes, avoid prolonged ammonia treatment (>12 hrs at 55°C) to prevent fluorescein degradation; use methylamine for faster deprotection .

- Data Normalization: In qPCR applications (e.g., FAM-labeled TaqMan probes), normalize threshold cycles (Ct) using endogenous controls (e.g., β-actin) to account for RNA input variability .

Properties

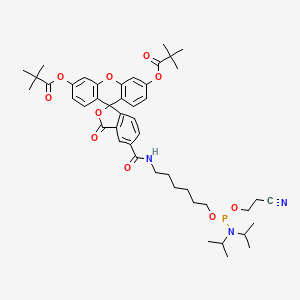

Molecular Formula |

C46H58N3O10P |

|---|---|

Molecular Weight |

843.9 g/mol |

IUPAC Name |

[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) |

InChI Key |

XUQUNBOKLNVMMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.